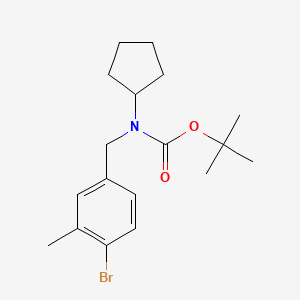

tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-cyclopentylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BrNO2/c1-13-11-14(9-10-16(13)19)12-20(15-7-5-6-8-15)17(21)22-18(2,3)4/h9-11,15H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSHCOPSUDRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Anhydride-Mediated Protection

The most common method employs Boc anhydride under basic or catalytic conditions. Experimental data from analogous systems (Table 1) reveal optimal yields (80–89%) when using nanoporous titania catalysts (TiO₂-Pr-SO₃H) in solvent-free conditions. For instance:

This method minimizes side reactions (e.g., N-alkylation) and simplifies purification.

Solvent-Dependent Approaches

In toluene at 70°C, Boc protection achieves 83% yield but requires extended reaction times (12–24 h). The protocol involves:

This method suits thermally stable substrates but risks decomposition of sensitive electrophiles.

Green Chemistry Protocols

Room-temperature Boc protection in solvent-free conditions achieves 81% yield within 3 hours. The absence of solvents reduces waste, aligning with green chemistry principles.

Regioselective Functionalization and Mechanistic Considerations

Directed Ortho Metalation (DoM)

The Boc group directs lithiation at the ortho position, enabling bromine retention at C4 and methyl group introduction at C3. Computational studies suggest precomplexation between the Boc group and organolithium bases (e.g., LDA) facilitates deprotonation. For example:

This pathway is critical for installing substituents while preserving the bromine atom.

Autocatalysis and Aggregation Effects

Mixed aggregates (e.g., LDA–ArLi dimers) enhance reaction rates via autocatalysis. Kinetic studies of carbamate metalation reveal rate-limiting steps involving aggregate dissociation, underscoring the importance of solvent (THF) and temperature (−78°C).

Comparative Analysis of Synthetic Routes

Table 1 summarizes optimized conditions for Boc protection:

| Method | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nanoporous Titania | Neat | 20 | 0.58 | 89 |

| Toluene Reflux | Toluene | 70 | 12 | 83 |

| Green Chemistry | Neat | 20 | 3 | 81 |

| NaH/THF | THF | Reflux | 1.5 | 80 |

The nanoporous titania method outperforms others in efficiency and yield, though NaH/THF remains viable for large-scale synthesis.

Challenges and Side Reactions

Chemical Reactions Analysis

tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

a. Halogen and Alkyl Substituents

- tert-Butyl N-((4-Bromo-3-methylphenyl)methyl)carbamate (41f): Structure: Lacks the cyclopentyl group but shares the 4-bromo-3-methylbenzyl motif. Synthesis: Prepared via reductive amination followed by Boc protection, purified by column chromatography (EtOAc/hexanes) .

- tert-Butyl (2-Bromo-3-fluorobenzyl)carbamate :

- Structure : Bromo and fluoro substituents at positions 2 and 3 on the benzyl ring.

- Synthesis : Involves Pd-catalyzed cascade reactions (56.6% yield), highlighting the impact of electron-withdrawing fluorine on reaction efficiency .

- Comparison : Fluorine increases electrophilicity compared to methyl, altering reaction pathways and intermediate stability.

b. Methoxy and Amino Substituents

- tert-Butyl (4-((2-Bromobenzyl)amino)cyclohexyl)carbamate: Structure: Cyclohexyl ring with a 2-bromobenzylamino group. Properties: Molecular weight 383.32 g/mol, 97% purity. The amino group introduces basicity, affecting solubility and hydrogen-bonding capacity . Contrast: Cyclohexyl vs. cyclopentyl alters ring strain and conformational flexibility.

Cyclic Substituent Variations

a. Cyclopentyl vs. Cyclohexyl Derivatives

- tert-Butyl (3-Oxocyclopentyl)carbamate :

- Structure : Cyclopentyl with a ketone group.

- Properties : Molecular weight 199.25 g/mol, Log S = -1.9 (poor aqueous solubility), and moderate CYP enzyme inhibition. The ketone enhances polarity but reduces metabolic stability .

- Comparison : The absence of a benzyl ring simplifies the structure but limits applications in aromatic coupling reactions.

b. Cyclic Amino Derivatives

- tert-Butyl ((1-Amino-4-methoxycyclohexyl)methyl)carbamate (296): Structure: Cyclohexyl with methoxy and amino groups. Synthesis: Derived from 1-(aminomethyl)-4-methoxycyclohexanamine, emphasizing the role of methoxy in directing regioselective reactions . Key Difference: Methoxy groups improve solubility but may hinder steric access in catalytic reactions.

Functional Group Modifications

- tert-Butyl (3-(Benzyloxy)-4-methylphenyl)carbamate :

- Structure : Benzyloxy and methyl substituents on the phenyl ring.

- Properties : Molecular weight 313.39 g/mol. The benzyloxy group introduces an ether linkage, increasing hydrophobicity and stability under acidic conditions .

- Contrast : Benzyloxy vs. bromine alters electronic effects (electron-donating vs. withdrawing), impacting reactivity in metal-catalyzed reactions.

Data Tables

Table 2: Physicochemical and Bioactive Properties

Biological Activity

Chemical Identity

- IUPAC Name: tert-butyl (4-bromo-3-methylbenzyl)(cyclopentyl)carbamate

- CAS Number: 1220039-91-7

- Molecular Formula: C13H18BrN2O2

- Molecular Weight: 300.2 g/mol

- Purity: 98.00%

This compound is a carbamate derivative characterized by its unique structure, which potentially contributes to its biological activity.

The biological activity of tert-butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate these targets, leading to various biological effects, including enzyme inhibition and receptor modulation. However, detailed mechanisms are still under investigation.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

- Anticancer activity : Compounds in the same class have shown promise in inhibiting cancer cell proliferation.

- Enzyme inhibition : Potential interactions with enzymes critical for various metabolic pathways.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study evaluating the anticancer properties of similar carbamate derivatives reported that they inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways activated by this compound are yet to be fully elucidated but may involve modulation of the MAPK/ERK pathway.

-

Enzyme Interaction Studies :

- Research has shown that similar compounds can act as inhibitors of key enzymes involved in cancer metabolism, such as proteases and kinases. The potential for this compound to interact with these enzymes warrants further investigation.

Comparative Analysis of Biological Activity

Q & A

Q. What are the recommended storage conditions and handling protocols for tert-butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate to ensure compound integrity?

Methodological Answer:

- Storage: Maintain the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at 20–25°C. Avoid humidity and direct sunlight, as tert-butyl carbamates are prone to hydrolysis and photodegradation .

- Handling: Use a fume hood with local exhaust ventilation. Wear nitrile gloves, lab coats, and chemical goggles. For powder handling, employ P95 respirators to mitigate inhalation risks. Conduct regular air quality checks using gas detectors .

Q. What synthetic methodologies are effective for preparing this compound, and how can purity be optimized?

Methodological Answer:

- Synthesis: Use a two-step approach:

Amine Coupling: React 4-bromo-3-methylbenzyl bromide with cyclopentylamine in dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 12 h).

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/water under Schotten-Baumann conditions (room temperature, 6 h) .

Q. How can researchers assess the hydrolytic stability of this carbamate under varying pH conditions?

Methodological Answer:

- Experimental Design: Prepare buffered solutions (pH 2, 7, 10) and incubate the compound at 37°C (0.1 mg/mL). Monitor degradation via HPLC at 0, 6, 12, 24, and 48 h.

- Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Compare degradation rates to structurally similar carbamates, noting accelerated hydrolysis in acidic conditions due to Boc group lability .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for multi-gram synthesis?

Methodological Answer:

- Optimization Strategies:

Q. What analytical techniques are most effective for resolving stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral Analysis:

Q. How does the bromo substituent influence reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Reactivity Screening: Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq), and K₂CO₃ in DMF/H₂O (80°C, 12 h). Monitor conversion by TLC.

- Mechanistic Insight: The electron-withdrawing bromo group enhances oxidative addition efficiency but may require ligand tuning (e.g., XPhos) for sterically hindered partners. Compare with chloro analogs (slower kinetics) .

Q. What strategies mitigate competing side reactions during functionalization of the carbamate group?

Methodological Answer:

- Selective Deprotection: Use TFA/DCM (1:4 v/v, 0°C, 1 h) for Boc removal while preserving the cyclopentyl carbamate. Quench with cold NaHCO₃ to neutralize acid.

- In Situ Protection: Temporarily mask reactive amines with Fmoc groups during benzyl bromide substitutions to prevent nucleophilic attack on the carbamate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.